Betamethasone 9,11-Epoxide 21-Valerate
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Overview
Description
Betamethasone 9,11-Epoxide 21-Valerate is a synthetic corticosteroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a widely used corticosteroid in medical treatments. The compound is characterized by its unique molecular structure, which includes an epoxide group at the 9,11 position and a valerate ester at the 21 position. This structural modification enhances its pharmacological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 9,11-Epoxide 21-Valerate typically involves multiple steps starting from a suitable steroidal precursor. The process includes the introduction of the epoxide group at the 9,11 position and the esterification of the 21-hydroxyl group with valeric acid. Key steps in the synthesis may involve:
Epoxidation: Introduction of the epoxide group using peracids or other oxidizing agents.
Esterification: Reaction of the 21-hydroxyl group with valeric acid or its derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Betamethasone 9,11-Epoxide 21-Valerate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
Betamethasone 9,11-Epoxide 21-Valerate has a wide range of applications in scientific research, including:
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Mechanism of Action
Betamethasone 9,11-Epoxide 21-Valerate can be compared with other corticosteroids such as:
Betamethasone Valerate: Lacks the epoxide group but has similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid with a different structural modification.
Hydrocortisone: A less potent corticosteroid with a broader range of applications.
Uniqueness: The presence of the epoxide group at the 9,11 position in this compound enhances its pharmacological activity and stability compared to other corticosteroids .
Comparison with Similar Compounds
- Betamethasone Valerate
- Dexamethasone
- Hydrocortisone
Properties
Molecular Formula |
C27H36O6 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H36O6/c1-5-6-7-23(30)32-15-21(29)26(31)16(2)12-20-19-9-8-17-13-18(28)10-11-24(17,3)27(19)22(33-27)14-25(20,26)4/h10-11,13,16,19-20,22,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,22-,24-,25-,26-,27+/m0/s1 |
InChI Key |
HOQDZZLCHDNPJJ-OOOOKSNHSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O |
Origin of Product |
United States |
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